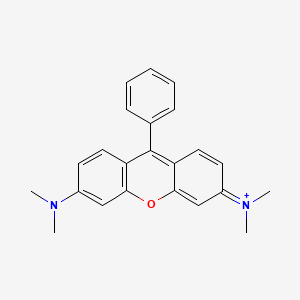

N,N'-Tetramethyl-rosamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H23N2O+ |

|---|---|

Peso molecular |

343.4 g/mol |

Nombre IUPAC |

[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium |

InChI |

InChI=1S/C23H23N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15H,1-4H3/q+1 |

Clave InChI |

NGSXFKKYKWBNPO-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4 |

SMILES canónico |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Tetramethyl Rosamine

Established Synthetic Pathways for the Core N,N'-Tetramethyl-rosamine Scaffold

Condensation Reactions in Xanthene Dye Synthesis

The classical approach to synthesizing the xanthene core of rosamine dyes involves the acid-catalyzed condensation of substituted phenols with aldehydes or their equivalents. nih.govresearchgate.netscielo.org.mxscispace.com This method, foundational in xanthene dye chemistry, typically involves a two-step sequence: the formation of a leuco base followed by an oxidation step to yield the final dye. nih.gov

A common strategy involves the condensation of a 3-aminophenol (B1664112) derivative, such as 3-(dimethylamino)phenol, with an appropriate benzaldehyde. researchgate.net The reaction is typically carried out in the presence of an acid catalyst and often requires elevated temperatures. nih.gov While this method is a cornerstone of xanthene dye synthesis, it can suffer from drawbacks such as low yields and the formation of byproducts, which can complicate purification. nih.gov Microwave-assisted protocols have been developed to improve yields and reduce reaction times compared to traditional thermal conditions. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 3-(Dimethylamino)phenol, Benzaldehyde | Acid catalyst, Heat | This compound (Leuco base) | Variable | nih.govresearchgate.net |

| Leuco base | Oxidation | This compound | Variable | nih.gov |

Organometallic Reagent Additions to Xanthone (B1684191) Precursors

A more contemporary and often higher-yielding method for constructing the this compound scaffold involves the addition of organometallic reagents to a 3,6-bis(dimethylamino)xanthone precursor. researchgate.netiastate.edunih.gov This approach offers greater control and flexibility in introducing substituents at the 9-position of the xanthene core.

In this method, an organolithium or Grignard reagent, such as phenyllithium (B1222949) or phenylmagnesium bromide, is reacted with the xanthone. nih.govresearchgate.net The resulting tertiary alcohol intermediate is then subjected to acidic conditions, which promotes dehydration to form the final rosamine dye. nih.govresearchgate.net This strategy avoids the often problematic oxidation step inherent in classical condensation methods. nih.gov A significant advantage of this approach is the ability to introduce a wide variety of aryl or alkyl groups at the 9-position by simply changing the organometallic reagent. nih.gov

| Xanthone Precursor | Organometallic Reagent | Conditions | Product | Reference |

| 3,6-Bis(dimethylamino)xanthone | Phenyllithium | 1. Ether, 2. Acid | This compound | nih.gov |

| 3,6-Bis(dimethylamino)xanthone | Phenylmagnesium bromide | 1. THF, 2. Acid | This compound | researchgate.net |

Advanced and Modular Synthesis Strategies

Modern synthetic chemistry has introduced more sophisticated and modular approaches for the synthesis of this compound and its analogs, allowing for greater precision and diversity in the final structures.

Palladium-Catalyzed C–N Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the synthesis of aniline (B41778) derivatives and have been successfully applied to the synthesis of xanthene dyes. researchgate.netnih.govrsc.orgmit.edumit.edu This methodology allows for the formation of carbon-nitrogen bonds under relatively mild conditions.

In the context of rosamine synthesis, this approach can be used to introduce the key amine functionalities onto a pre-existing xanthone scaffold. For instance, a dihalo- or ditriflyloxy-xanthone can be coupled with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable ligand to form the 3,6-bis(dimethylamino)xanthone intermediate. researchgate.net This intermediate can then be further elaborated using organometallic addition as described previously. This method provides a modular route to a variety of N,N'-dialkyl-rosamines by simply varying the amine coupling partner. researchgate.net

| Substrate | Amine | Catalyst/Ligand | Product | Reference |

| 9-Oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) | Dimethylamine | Pd catalyst, Ligand | 3,6-Bis(dimethylamino)xanthone | researchgate.net |

Directed-Metalation and Cyclization Techniques

Directed ortho-metalation (DoM) provides a highly regioselective method for the functionalization of aromatic rings. baranlab.orgorganic-chemistry.orgharvard.edu This technique has been employed in the synthesis of heavy-chalcogen analogues of tetramethylrosamine. researchgate.netebi.ac.ukebi.ac.uk

The strategy involves the use of a directing group, typically a Lewis basic moiety, to guide the deprotonation of an adjacent ortho-position by a strong base like an organolithium reagent. baranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile. In the synthesis of rosamine analogues, a directed-metalation/cyclization sequence can be used to construct the xanthone core. For example, an N,N-diethyl 2-(3-dimethylaminophenylchalcogeno)-4-dimethylaminobenzamide can undergo directed-metalation followed by cyclization to form a 2,7-bis-(N,N-dimethylamino)-9H-chalcogenoxanthen-9-one. researchgate.netebi.ac.uk This intermediate is then converted to the final rosamine analogue via organometallic addition and dehydration. researchgate.netebi.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions on Xanthone Ditriflates

Nucleophilic aromatic substitution (SNAr) reactions on activated xanthone precursors offer another versatile route to functionalized rosamines. nih.govresearchgate.net Xanthone ditriflates, which are readily prepared from the corresponding dihydroxyxanthones, serve as excellent substrates for SNAr reactions. researchgate.net

The triflate groups are potent leaving groups, facilitating their displacement by nucleophiles such as cyclic amines. researchgate.net This approach has been used to synthesize a variety of rosamine dyes by reacting 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) with different amines to generate a library of 3,6-diaminated xanthones. researchgate.net These intermediates are then converted to the corresponding rosamines. researchgate.net More recently, 3,6-difluoroxanthone has been developed as a stable and reactive intermediate for SNAr reactions with a broad range of amines, providing a high-yielding and general route to a diverse set of rhodamines and rosamines. nih.gov

| Xanthone Precursor | Nucleophile | Product | Reference |

| 9-Oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) | Cyclic Amines | 3,6-Diamino-9H-xanthen-9-one | researchgate.net |

| 3,6-Difluoroxanthone | Primary/Secondary Amines | 3,6-Diamino-9H-xanthen-9-one | nih.gov |

Design and Synthesis of this compound Analogues

The design and synthesis of novel this compound analogues have been driven by the desire to create fluorescent probes with enhanced brightness, photostability, and tailored spectral properties for advanced imaging and sensing applications.

The replacement of the oxygen atom in the xanthene core of this compound with heavier chalcogen atoms, such as sulfur (S) and selenium (Se), leads to significant bathochromic shifts in the absorption and emission spectra. ebi.ac.ukresearchgate.net A primary synthetic route to these thio- and seleno-rosamine analogues involves a directed-metalation and cyclization of a corresponding N,N-diethyl 2-(3-dimethylaminophenylchalcogeno)-4-dimethylaminobenzamide. ebi.ac.ukebi.ac.ukresearchgate.net This is followed by the addition of phenylmagnesium bromide (PhMgBr) to the resulting 2,7-bis-(N,N-dimethylamino)-9H-chalcogenoxanthen-9-one, subsequent dehydration, and an ion exchange to yield the final chloride salt. ebi.ac.ukebi.ac.uk

A modified and efficient procedure for this synthesis has also been reported, which utilizes a ten-fold excess of PhMgBr added to the respective 3,6-bis(dimethylamino)-9H-chalcogenoxanthen-9-one intermediate. researchgate.net This method has been shown to produce the desired thio- and seleno-tetramethylrosamines in high yields. researchgate.net For instance, the reaction with 3,6-bis(dimethylamino)-9H-selenoxanthen-9-one proceeds by adding bromobenzene (B47551) to a suspension of magnesium in THF to form the Grignard reagent, which is then reacted with the selenoxanthenone. researchgate.net

The synthesis of unsymmetrical seleno-xanthene dyes can be challenging, often requiring protection-deprotection strategies for amino or hydroxyl groups. chemrxiv.org An acid-mediated condensation between a symmetrical bis-aryl thio- or selenoether and a commercial pyridinecarboxaldehyde provides an alternative strategy. chemrxiv.org For the synthesis of a seleno-rosamine, a complete aromatization of the dihydro intermediate can be achieved by treatment with para-chloranil. chemrxiv.org

Table 1: Synthetic Yields of Chalcogen-Substituted Tetramethylrosamines

| Compound | Starting Material | Reagents | Yield |

| TMR-O | 3,6-bis(dimethylamino)-9H-xanthen-9-one | PhMgBr, HPF₆ | 53% researchgate.net |

| TMR-S | 3,6-bis(dimethylamino)-9H-thioxanthen-9-one | PhMgBr, HPF₆ | 83% researchgate.net |

| TMR-Se | 3,6-bis(dimethylamino)-9H-selenoxanthen-9-one | PhMgBr, HPF₆ | 91% researchgate.net |

The substitution of the xanthene oxygen with a silicon atom has been a pivotal development, leading to Si-rosamines and Si-pyronines with red-shifted spectra, exceptional brightness, and high photostability. acs.orgnih.gov However, the synthesis of these silicon-containing dyes has historically been challenging. acs.orgnih.gov

A general and efficient strategy for preparing Si-fluoresceins and Si-rhodamines, which can be extended to Si-rosamines and Si-pyronines, starts from readily synthesized bis(2-bromophenyl)silane intermediates. acs.orgnih.gov These dibromides undergo a metal/bromide exchange to form bis-aryllithium or bis(aryl Grignard) intermediates. Subsequent addition to anhydride (B1165640) or ester electrophiles affords a variety of Si-xanthenes in efficient 3- to 5-step syntheses. acs.orgnih.gov This divergent approach allows for rapid access to a library of Si-containing dyes. nih.gov

Another synthetic approach involves the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.org For example, the triflate of a xanthone can be coupled with various boroxines to generate Si-rhodamine dyes. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst and boron source, have been optimized to achieve high yields, in some cases up to 91%, without the need for HPLC purification. beilstein-journals.org This method is also suitable for synthesizing silicon rhodamines with free acid moieties. beilstein-journals.org

Furthermore, the functionalization of the silicon bridge itself offers another avenue for creating novel Si-rhodamine probes. Starting with a dibromo scaffold, a lithium-halogen exchange followed by reaction with different dichlorosilanes yields Si-leuco dyes, which are then oxidized to the final Si-rhodamines. This allows for the incorporation of various substituents on the silicon atom, such as diphenyl and divinyl groups, which can further red-shift the dye's fluorescence by 10–15 nm.

Table 2: Synthetic Methods for Si-Rhodamines, Si-Rosamines, and Si-Pyronines

| Method | Description | Key Intermediates |

| Metalation of Bis(2-bromophenyl)silanes | Metal/bromide exchange to form bis-aryllithium or bis(aryl Grignard) reagents, followed by addition to electrophiles. acs.orgnih.gov | Bis(2-bromophenyl)silane, bis-aryllithium/Grignard reagents. acs.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of a xanthone triflate with boroxines. beilstein-journals.org | Xanthone triflate, boroxines. beilstein-journals.org |

| Silicon Functionalization | Lithium-halogen exchange of a dibromo scaffold followed by reaction with dichlorosilanes and oxidation. | Dibromo scaffold, dichlorosilanes, Si-leuco dyes. |

The creation of hybrid fluorophores by directly linking a coumarin (B35378) unit to a pyronin scaffold has led to a new class of rosamine dyes with unique photophysical properties. a-star.edu.sgchemrxiv.orgchemrxiv.org These coumarin-pyronin hybrids are synthesized by leveraging the nucleophilic character of the C-3 position of 4-hydroxycoumarin (B602359) derivatives. chemrxiv.orgchemrxiv.org

Two primary synthetic routes have been developed. The first is a formal Knoevenagel condensation between a pyronin derivative and a 4-hydroxycoumarin derivative. a-star.edu.sgchemrxiv.org The unsubstituted meso-position (C-9) of pyronin dyes is known to be reactive towards nucleophiles, making this a straightforward approach. chemrxiv.org

These synthetic strategies open the door to fine-tuning the spectral features of the xanthene core through structural modifications of the meso-coumarin substituent, potentially leading to ratiometric probes and sensors. chemrxiv.org

The nature of the amine substituents at the 3 and 6 positions of the rosamine core significantly influences the dye's photophysical properties, including quantum yield and molar absorptivity. nih.gov A concise and scalable solution-phase method has been developed to synthesize rosamines with various cyclic amine substituents. nih.gov

One approach involves the SNAr reaction of a 3,6-ditriflate xanthone with a range of cyclic amines. nih.gov The resulting 3,6-diamino-xanthones are then reacted with organolithium or Grignard reagents, followed by protonation and dehydration to yield the desired rosamine dyes. researchgate.net However, this method can result in low yields, particularly with certain amines like azetidine (B1206935). nih.gov

To overcome these limitations, an alternative strategy utilizes 3,6-difluoroxanthone as a common intermediate. nih.gov This compound readily undergoes SNAr reactions with primary or secondary amines, avoiding the potential for detriflation associated with the ditriflate precursor. nih.gov This method provides access to a much wider pool of 3,6-diamino-xanthones than is possible through traditional condensation methods that rely on a limited number of commercially available aminophenols. nih.gov

Table 3: Yields for the Synthesis of 3,6-Diamino-xanthones from 3,6-Difluoroxanthone

| Amine | Yield |

| Azetidine | 17% nih.gov |

| Pyrrolidine | 21% nih.gov |

| Dimethylamine | Low nih.gov |

| Acyclic amines | Very low nih.gov |

Hybrid Fluorophore Architectures: Coumarin-Pyronin Conjugates

Scalability and Optimization of Synthetic Protocols for Research Applications.nih.govrsc.orgrsc.orgnih.gov

The transition of novel fluorophores from laboratory curiosities to widely used research tools hinges on the development of scalable and optimized synthetic protocols. Several of the methodologies described above have been specifically designed or adapted for scalability.

The solution-phase synthesis of rosamines with cyclic amine substituents has been reported to be scalable, allowing for the production of these dyes in quantities sufficient for various applications. nih.gov Similarly, a mild and scalable synthetic route to 3-phosphonorhodamines has been developed, enabling their synthesis on a 1.5 mmol scale, often without the need for chromatographic purification. rsc.orgrsc.org This represents a significant improvement over previous methods for synthesizing related compounds, which were often low-yielding and difficult to purify. researchgate.netchemrxiv.org This scalable synthesis provides access to gram quantities of material in just a few steps. researchgate.net

Furthermore, a highly optimized chemical synthesis protocol for α-L-threose nucleic acid (TNA) monomers has been established, allowing for their construction in multigram quantities. nih.gov While not a direct analogue of this compound, this example highlights the importance and feasibility of developing scalable syntheses for complex molecules intended for broader research use. The ability to produce these specialized chemical entities in larger amounts is crucial for their evaluation in diverse and demanding applications, from materials science to advanced biological imaging.

Spectroscopic and Photophysical Investigations of N,n Tetramethyl Rosamine

Fundamental Spectroscopic Characterization Methodologies

The interaction of N,N'-Tetramethyl-rosamine with light is fundamental to its application as a fluorescent probe. Various spectroscopic techniques are employed to characterize its electronic transitions, emission properties, and excited-state dynamics.

Absorption spectroscopy reveals the wavelengths of light a molecule absorbs to transition to higher electronic states. For this compound chloride, the maximum absorption (λmax) is observed at approximately 546 nm. This absorption is quite strong, with a molar extinction coefficient (εmax) of 84,100 cm⁻¹ M⁻¹.

The core structure of TMR can be modified to tune its absorption properties. For instance, replacing the oxygen atom in the xanthene core with heavier chalcogens like sulfur or selenium results in a bathochromic (red) shift. Thio-analogues of TMR typically show absorption maxima near 570 nm, while the corresponding seleno-analogues absorb at even longer wavelengths, around 580 nm. ebi.ac.uk Similarly, silicon-containing analogues (Si-rosamines) exhibit red-shifted absorption, with λmax values around 650 nm. acs.org

| Compound | Absorption Max (λmax) | Molar Extinction Coefficient (εmax) | Solvent |

| This compound chloride | 546 nm | 84,100 cm⁻¹ M⁻¹ | Not Specified |

| Thio-TMR Analogue | ~570 nm | Not Specified | Not Specified |

| Seleno-TMR Analogue | ~580 nm | Not Specified | Not Specified |

| Si-Rosamine Analogue (unsubstituted phenyl) | ~650 nm | ~115,000 cm⁻¹ M⁻¹ | Not Specified |

This table presents a summary of the absorption characteristics of this compound and its analogues.

Following absorption of light, excited molecules can relax by emitting a photon, a process known as fluorescence. This compound is known for its bright red-orange fluorescence. The fluorescence emission maximum for TMR chloride is reported at 574 nm when excited at 550 nm. sigmaaldrich.com

The efficiency of this fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The quantum yield of TMR is significantly influenced by its molecular structure. The presence of a 3- or 4-N,N-dimethylaminophenyl group at the 9-position can lead to lower fluorescence quantum yields due to an increase in internal conversion, a non-radiative decay pathway. ebi.ac.uk

Structural modifications that create a more rigid molecular framework tend to enhance fluorescence. For example, silicon-containing rosamine analogues (Si-rosamines) can exhibit significantly higher quantum yields, with values around 0.50, compared to the unsubstituted phenyl Si-rosamine which has a lower quantum yield of 0.20. acs.org Conversely, the introduction of heavy atoms like sulfur and selenium, while shifting the emission to longer wavelengths, generally decreases the fluorescence quantum yield. researchgate.net This is because heavy atoms promote intersystem crossing to the triplet state, a competing deactivation pathway. researchgate.net

| Compound | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Solvent |

| This compound chloride | 574 nm | Lowered by certain substitutions ebi.ac.uk | Not Specified |

| S-Rosamine Analogue | 608 nm | < 0.20 | PBS |

| Se-Rosamine Analogue | 613 nm | ≤ 0.01 | PBS |

| Si-Rosamine Analogue (ortho-substituted) | ~664 nm | ~0.50 | Not Specified |

This table summarizes the fluorescence emission and quantum yield data for this compound and its analogues.

In addition to fluorescence, excited molecules can undergo intersystem crossing (ISC) to a long-lived triplet state. This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This process, known as photosensitization, can be monitored by detecting the characteristic phosphorescence of singlet oxygen at approximately 1270-1275 nm. sigmaaldrich.comchemrxiv.org

This compound itself has a relatively low quantum yield for singlet oxygen generation. researchgate.net However, its heavy-chalcogen analogues are effective photosensitizers. ebi.ac.uk The "heavy-atom effect" introduced by sulfur and particularly selenium significantly enhances the rate of intersystem crossing, leading to higher triplet state populations and, consequently, higher singlet oxygen quantum yields (ΦΔ). researchgate.netchemrxiv.org For example, in chloroform (B151607), the sulfur and selenium analogues of TMR exhibit strong phosphorescence with singlet oxygen quantum yields of approximately 30% and 60%, respectively. chemrxiv.org

| Compound | Singlet Oxygen Emission | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

| This compound | Low | Lower than heavy-atom analogues researchgate.net | Not Specified |

| S-Rosamine Analogue | ~1275 nm | ~30% | Chloroform |

| Se-Rosamine Analogue | ~1275 nm | ~60% | Chloroform |

| S-Rosamine Analogue | Not Specified | 11% | Methanol (B129727) |

| Se-Rosamine Analogue | Not Specified | 56% | Methanol |

This table displays the singlet oxygen generation properties of this compound analogues.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a pulse of excitation light, providing the fluorescence lifetime (τ). This parameter represents the average time a molecule spends in the excited singlet state before returning to the ground state. It is a crucial parameter for understanding the dynamics of excited-state deactivation pathways, both radiative (fluorescence) and non-radiative.

The fluorescence lifetime of rosamine derivatives is sensitive to their structure and environment. For a sulfur-rosamine analogue, the lifetime was measured to be 1.45 ns in chloroform. chemrxiv.org This lifetime is influenced by the solvent, as discussed in the following section. The related compound, fluorescein (B123965), has a reported lifetime of 4.16 ns, highlighting how structural variations within the xanthene family impact excited-state dynamics. acs.org

Singlet Oxygen Phosphorescence Analysis

Environmental and Solvent Effects on Photophysical Phenomena

The photophysical properties of fluorescent dyes like this compound are often highly dependent on their immediate chemical environment, particularly the solvent.

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. researchgate.net In polar solvents, the cationic nature of this compound is stabilized, which can lead to measurable shifts in its spectral properties.

For some rosamine derivatives, the absorption maxima show little dependence on solvent polarity, suggesting a ground state that is not highly polarized. researchgate.net However, the fluorescence properties, including quantum yield and lifetime, often show significant solvent dependence. For example, a sulfur-rosamine analogue exhibits both a lower fluorescence quantum yield and a shorter fluorescence lifetime in the protic solvent methanol (ΦF = 16%, τ = 0.8 ns) compared to the less polar chloroform (ΦF = 31%, τ = 1.45 ns). chemrxiv.org This suggests that protic solvents like methanol promote non-radiative decay pathways for the excited state. chemrxiv.org Similarly, for N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), an increase in the solvent's dielectric constant was found to increase the activation energy and the rate of photoinduced electron transfer. researchgate.net These findings underscore the critical role of the solvent environment in dictating the photophysical behavior of this compound and its derivatives.

Temperature Dependence of Fluorescence Decay Dynamics

The fluorescence characteristics of many organic dyes, including rosamine derivatives, are sensitive to temperature variations. Studies on analogous fluorescent compounds reveal that an increase in temperature often leads to a significant decrease in the total fluorescence emission yield. researchgate.net This phenomenon is generally attributed to the increased probability of non-radiative decay pathways at higher temperatures. For instance, in some systems, the integrated emission intensity at 240 K can be as low as 6% of that at 4.2 K. researchgate.net

The fluorescence decay kinetics, which describe the timescale of the emission process, also exhibit temperature dependence. For some complex molecular systems, an unusual elongation of the fluorescence lifetime is observed with increasing temperature. rsc.org However, a more common observation for many fluorescent molecules is a decrease in the average fluorescence lifetime as the temperature rises. researchgate.net This is often due to increased molecular motion and collisions, which promote non-radiative de-excitation. The decay of intrinsic tryptophan fluorescence in low-density lipoproteins, for example, shows temperature-dependent kinetics, although in this specific case, it was not affected by lipid phase transitions. nih.gov The analysis of fluorescence decay is complex and can be modeled using multi-exponential functions or continuous distributions of exponentials to account for the different local environments and decay pathways of the fluorescent molecules. nih.gov

The following table illustrates the typical effect of temperature on the fluorescence of a fluorophore, showing a decrease in integrated intensity with increasing temperature.

| Temperature (K) | Relative Integrated Emission Intensity (%) |

| 4.2 | 100 |

| 50 | 85 |

| 100 | 60 |

| 150 | 35 |

| 200 | 15 |

| 240 | 6 |

| Note: This table is a generalized representation based on data for analogous systems and illustrates a common trend. researchgate.net Actual values for this compound may vary. |

pH-Dependent Spectroscopic Modulations

The spectroscopic properties of this compound and its derivatives can be significantly influenced by pH. The core structure contains tertiary amine groups that can be protonated in acidic conditions. rsc.org This protonation alters the electronic structure of the molecule, leading to changes in its absorption and fluorescence spectra. acs.org

For many fluorescent dyes with amino groups, a common mechanism for pH sensing is Photoinduced Electron Transfer (PET). rsc.org In a neutral or basic environment, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited fluorophore through PET. rsc.org However, in an acidic medium, the protonation of the amine nitrogen increases its oxidation potential, making the PET process energetically unfavorable. rsc.org This "switches on" the fluorescence of the molecule. rsc.org The pKa of the tertiary amine, which is the pH at which half of the amine groups are protonated, is a crucial factor in determining the pH range over which the dye can act as a sensor. rsc.org

The pH sensitivity of silicon-substituted rosamine analogues, such as Si-fluoresceins, has been demonstrated, where a cooperative transition from a colored, fluorescent form to a non-fluorescent lactone form occurs with changing pH. acs.org This transition is often sharp, as indicated by a high Hill coefficient. acs.org The nature of the substituents on the rosamine scaffold can modulate the pKa and thus the pH-sensing range of the molecule. researchgate.net

The following table shows hypothetical spectroscopic data for a pH-sensitive rosamine derivative, illustrating the effect of pH on its maximum absorption and emission wavelengths and fluorescence quantum yield.

| pH | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ) |

| 3.0 | 560 | 580 | 0.85 |

| 5.0 | 558 | 578 | 0.50 |

| 7.0 | 555 | 575 | 0.15 |

| 9.0 | 555 | 575 | 0.05 |

| Note: This table is illustrative. Actual values for this compound may differ. |

Photochemistry and Excited State Dynamics

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound and related compounds. nih.gov Upon absorption of light, the molecule is promoted to an excited electronic state, from which it can either donate or accept an electron, depending on the surrounding chemical environment and the presence of electron donors or acceptors. nih.gov

In the context of this compound, the dimethylamino groups can act as electron donors. The efficiency of PET is influenced by factors such as the driving force of the reaction, the distance between the donor and acceptor, and the electronic coupling between them. nih.govresearchgate.net For instance, studies on similar aromatic amines like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) have shown that PET to a solvent like dichloromethane (B109758) can occur on an ultrafast timescale, with components faster than 4 picoseconds. researchgate.net

The PET process can be either oxidative or reductive. nih.gov In oxidative PET, the excited rosamine molecule donates an electron to an acceptor. nih.gov In reductive PET, the excited molecule accepts an electron from a donor. nih.gov The occurrence of PET is often responsible for the quenching of fluorescence, as it provides a non-radiative decay pathway for the excited state. chemrxiv.org This principle is utilized in the design of fluorescent probes where the PET process is modulated by the presence of an analyte. chemrxiv.org The back electron transfer from the reduced acceptor to the oxidized donor is also a critical step that determines the lifetime of the resulting charge-separated state. nih.gov

Mechanisms of Photoactivation and Photoswitching

The ability of this compound derivatives to undergo photoactivation and photoswitching is a key area of research, particularly for applications in super-resolution microscopy and photopharmacology. epfl.chnih.gov Photoactivation refers to the light-induced conversion of a molecule from a non-fluorescent or weakly fluorescent state to a highly fluorescent state. Photoswitching involves the reversible conversion between two states with distinct properties, such as different absorption spectra or fluorescence quantum yields, using light of different wavelengths. researchgate.net

One common mechanism for photoswitching involves a reversible, light-induced structural change in the molecule. researchgate.net For example, in some systems, irradiation with UV light can induce a change to a cis isomer, while visible light can revert it to the trans isomer. researchgate.net This isomerization can alter the conjugation and electronic properties of the molecule, thereby modulating its fluorescence.

Another mechanism for photoactivation involves a photo-triggered chemical reaction. acs.org This can include the cleavage of a photolabile protecting group, which "uncages" the fluorophore and restores its fluorescence. muni.cz In some cases, photoactivation can be achieved through a radical mechanism involving electron transfer followed by bond cleavage. acs.org The efficiency of these processes is often described by the uncaging cross-section, which is a measure of the probability of the photoreaction occurring. acs.org

The following table provides a generalized overview of the states involved in a photoswitching cycle.

| State | Inducing Wavelength | Absorption Max (λmax) | Emission |

| OFF (e.g., trans) | UV (e.g., 380 nm) | Lower Wavelength | Low/No Fluorescence |

| ON (e.g., cis) | Visible (e.g., 500 nm) | Higher Wavelength | High Fluorescence |

| Note: This table is a simplified representation of a photoswitching process. The specific wavelengths and characteristics will vary depending on the molecular design. researchgate.net |

Understanding Internal Conversion Pathways

Internal conversion (IC) is a non-radiative process through which a molecule in a higher electronic excited state relaxes to a lower electronic state of the same spin multiplicity. chemrxiv.org For this compound, like most fluorescent molecules, after initial excitation to a higher singlet state (Sn), it rapidly undergoes IC to the lowest excited singlet state (S1). acs.org This process is typically very fast, occurring on the picosecond or femtosecond timescale. researchgate.net

From the S1 state, the molecule can return to the ground state (S0) through several competing pathways: fluorescence (radiative decay), further internal conversion to the ground state (non-radiative), or intersystem crossing (ISC) to a triplet state (T1). chemrxiv.orgacs.org The efficiency of fluorescence is determined by the relative rates of these decay processes.

The structure of the molecule plays a crucial role in determining the efficiency of IC. For instance, conformational flexibility, such as the rotation of the phenyl group at the 9-position or the twisting of the dimethylamino groups, can provide efficient pathways for non-radiative decay through IC, thus reducing the fluorescence quantum yield. The introduction of structural rigidity is a common strategy to enhance the fluorescence of xanthene dyes.

Structure-Photophysical Property Relationships in this compound Derivatives

The photophysical properties of this compound can be finely tuned by modifying its chemical structure. researchgate.netnih.govrsc.org These structure-property relationships are essential for designing new dyes with optimized performance for specific applications. nih.govresearchgate.net

Key structural modifications and their effects include:

Substituents on the Xanthene Core: The introduction of electron-donating or electron-withdrawing groups on the xanthene skeleton can alter the energy levels of the molecule, leading to shifts in the absorption and emission spectra. rsc.org For example, replacing the oxygen atom in the xanthene core with silicon (to create Si-rosamines) results in a significant red-shift of the spectra, moving the fluorescence further into the red and near-infrared regions. acs.org

Amino Group Modifications: The nature of the amino substituents at the 3- and 6-positions has a profound impact on the dye's properties. researchgate.net Incorporating the nitrogen atoms into cyclic structures can affect the pKa and the propensity for PET, thereby influencing the pH sensitivity and quantum yield. researchgate.net

Meso-Phenyl Group Substituents: Modifications to the phenyl ring at the 9-position can influence the equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form in aqueous solutions. acs.org This, in turn, affects the brightness and cell permeability of the dye. acs.org Introducing reactive groups at this position allows for conjugation to biomolecules.

The following table summarizes the effects of different structural modifications on the photophysical properties of rosamine derivatives.

| Structural Modification | Effect on Photophysical Properties | Reference |

| Silicon substitution in the xanthene core | Red-shift in absorption and emission, increased brightness | acs.org |

| Introduction of cyclic amine substituents | Modulation of pH-dependent fluorescence, altered quantum yield | researchgate.net |

| Substitution on the meso-phenyl ring | Influences lactone-zwitterion equilibrium, affects cell permeability | acs.org |

| Introduction of electron-donating groups | Enhanced fluorescence intensity | rsc.org |

| Introduction of electron-withdrawing groups | Potential for fluorescence quenching | rsc.org |

Computational Chemistry and Theoretical Modeling of N,n Tetramethyl Rosamine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and thermodynamic stability of N,N'-Tetramethyl-rosamine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of organic dyes due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to optimize the molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically show that the central xanthene core is nearly planar, while the C9-phenyl substituent is twisted almost orthogonally to this plane. researchgate.net This twisted conformation is a characteristic feature of rhodamine and rosamine dyes.

The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also a key output of DFT calculations. For rosamine dyes, the HOMO is generally localized on the xanthene moiety, while the LUMO is also distributed across this core. The energy gap between the HOMO and LUMO is a critical parameter, as it provides a first approximation of the lowest electronic excitation energy. researchgate.net DFT calculations performed on analogous dye systems have been instrumental in understanding how chemical modifications impact molecular structure and electronic properties. researchgate.netchemrxiv.org

Table 1: Illustrative Geometric Parameters of Rosamine-type Dyes from DFT Calculations

| Parameter | Typical Calculated Value | Significance |

| Xanthene Core Planarity | Nearly Planar | Maximizes π-conjugation, crucial for strong absorption. |

| C9-Phenyl Dihedral Angle | ~80-90° | Reduces aggregation, influences solubility and photophysics. |

| C-N Bond Lengths (Amino) | ~1.37 Å | Indicates partial double bond character due to electron donation. |

| C-O-C Angle (Xanthene) | ~118-120° | Defines the geometry of the central heterocyclic ring. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. acs.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate thermochemical and structural data. chemrxiv.org

In the context of this compound and related dyes, ab initio calculations can be used to:

Provide benchmark energies and geometries against which less computationally expensive methods like DFT can be compared and calibrated.

Investigate reaction mechanisms and transition states with high accuracy. csj.jp

Calculate properties where standard DFT functionals may be less reliable, such as in systems with significant van der Waals interactions or charge-transfer character.

For complex dyes, a common strategy involves geometry optimization using DFT, followed by single-point energy calculations with higher-level ab initio methods like Coupled Cluster (e.g., CC2) to refine energetic and electronic properties. chemrxiv.org

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the color and fluorescence of this compound, it is necessary to model its excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, as it can predict electronic absorption spectra for medium to large molecules with reasonable accuracy. researchgate.netscience.gov

TD-DFT calculates the energies of vertical electronic excitations from the ground state to various excited states. The lowest energy, high-intensity transition typically corresponds to the main absorption band (S₀ → S₁) observed in UV-visible spectroscopy. TD-DFT has been successfully used to predict the absorption maxima (λmax) for a wide range of rhodamine and rosamine analogues. researchgate.net The calculations can model how changes to the molecular structure, such as replacing the oxygen atom in the xanthene core with other heteroatoms (S, Se, Te), lead to predictable shifts in the absorption wavelength. researchgate.net For instance, replacing oxygen with a heavier chalcogen atom like tellurium results in a significant red-shift in absorption, a trend that is well-reproduced by TD-DFT calculations. researchgate.net The choice of functional and the inclusion of solvent effects (often using a Polarizable Continuum Model, PCM) are critical for achieving good agreement with experimental spectra. chemrxiv.org

Beyond predicting absorption wavelengths, TD-DFT provides detailed information about the nature of the electronic transitions. It allows for the analysis of the molecular orbitals involved in each excitation. For this compound, the primary visible absorption band is characterized as a π-π* transition, localized on the conjugated xanthene system. researchgate.net

TD-DFT is also employed to investigate non-radiative decay pathways that compete with fluorescence. chemrxiv.org For example, it can be used to explore the potential energy surfaces of excited states to identify geometries that lead to fluorescence quenching, such as twisted intramolecular charge transfer (TICT) states. chemrxiv.org The presence of low-lying "dark states" (excited states with low oscillator strength) that can be populated from the initial bright state can also be investigated, providing a more complete picture of the dye's photophysics.

Table 2: Representative TD-DFT Results for Rosamine Analogues

| Compound Type | Key Structural Feature | Calculated Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| Rosamine | Oxygen in xanthene core | S₀ → S₁ (π-π) | ~530-550 | ~540-560 |

| Thio-rosamine | Sulfur in xanthene core | S₀ → S₁ (π-π) | ~560-580 | ~570 |

| Seleno-rosamine | Selenium in xanthene core | S₀ → S₁ (π-π) | ~570-590 | ~580 |

| Telluro-rosamine | Tellurium in xanthene core | S₀ → S₁ (π-π) | ~590-610 | ~605 |

Note: Data is illustrative, based on findings for analogous structures. researchgate.netebi.ac.uk Actual values depend on the specific functional, basis set, and solvent model used.

Prediction of Electronic Spectra and Excitation Wavelengths

Simulation of Intermolecular Interactions

The behavior of this compound in condensed phases is influenced by its interactions with surrounding molecules, including solvent molecules, other dye molecules (aggregation), or biological macromolecules. Computational methods can simulate these interactions. For instance, the binding of this compound to an RNA aptamer has been studied, revealing the specific interactions that stabilize the complex. nih.govnih.gov These studies show that electrostatic interactions between the positively charged dye and the negatively charged phosphate (B84403) backbone of the RNA, as well as specific hydrogen bonds, are crucial for binding. nih.gov While detailed simulations of self-aggregation are not extensively reported in the provided context, molecular dynamics (MD) simulations could be employed to study the formation of H- and J-aggregates, which significantly alter the dye's optical properties. These simulations model the system's evolution over time, providing insights into the structure and stability of dye aggregates in solution.

Computational Approaches to Ligand-Macromolecule Binding Energetics

Theoretical Insights into Reaction Pathways and Kinetic Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information on transition states, intermediates, and the associated energy barriers that govern reaction kinetics. researchgate.netnih.gov While specific studies on the reaction pathways of this compound are not prevalent, the general methodologies can be applied to understand its synthesis and potential degradation pathways.

The synthesis of rosamine dyes often involves the condensation of a diaminoxanthone derivative with an appropriate electrophile or Pd-catalyzed C-N cross-coupling reactions starting from fluorescein (B123965) derivatives. chemrxiv.orgacs.org Theoretical modeling, primarily using DFT, can elucidate the step-by-step mechanism of these complex reactions. nih.gov For a given proposed reaction pathway, computational chemists can:

Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, all stable intermediates and the transition states that connect them can be located and their geometries optimized. nih.gov

For example, in the synthesis of related triquinane compounds, DFT calculations revealed that the reaction proceeds through a tandem mechanism involving a 1,3-dipolar cycloaddition followed by the loss of N₂ and a final concerted (3 + 2) cycloaddition. nih.gov The calculations successfully identified the energetically preferred pathway and explained the observed stereoselectivity, with a calculated highest free energy barrier of 25.0 kcal/mol. nih.gov

Similarly, an elementary reaction-based kinetic model was developed for the photolysis of N-nitrosodimethylamine using DFT to calculate the activation energies and reaction thermodynamics for the various transformation products. researchgate.net This approach allows for the prediction of time-dependent concentration profiles of reactants and products, which can be validated against experimental data. researchgate.net Such a model could theoretically be developed for the formation or photodegradation of this compound to understand its stability and the byproducts that may form under various conditions. acs.orgmdpi.com

Interactions of N,n Tetramethyl Rosamine with Macromolecules and Assemblies

RNA Aptamer Binding Studies

RNA aptamers are short, single-stranded nucleic acid sequences that can be artificially selected to bind to specific target molecules with high affinity and specificity. The interaction between TMR and its corresponding RNA aptamers serves as a valuable model system for studying the intricacies of RNA-ligand recognition.

The three-dimensional structures of N,N'-Tetramethyl-rosamine in complex with RNA aptamers have been elucidated using high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide atomic-level insights into the binding mechanism.

A notable example is the crystal structure of the malachite green aptamer in complex with TMR, determined at a resolution of 2.8 Å. rcsb.org This aptamer, originally selected for its ability to bind malachite green, also exhibits high affinity for TMR. semanticscholar.orgresearchgate.net The structure reveals that the TMR molecule is encapsulated within a binding pocket formed by an asymmetric internal loop of the RNA, which is flanked by two helical regions. rcsb.org The folding of the loop nucleotides around the TMR ligand is stabilized by a U-turn motif and several non-canonical base-pairing interactions. rcsb.org

NMR spectroscopy has also been instrumental in determining the solution structure of other RNA aptamers in complex with TMR and its derivatives, such as 5-carboxy-tetramethylrhodamine (5-TAMRA). semanticscholar.orgribocentre.orgnih.govnih.gov These studies have revealed that ligand binding can induce significant conformational changes in the aptamer, often leading to the formation of a stable three-way junction structure. nih.gov The ligand-binding pocket in these complexes is typically lined by a combination of Watson-Crick and non-Watson-Crick base pairs. ribocentre.org

Table 1: Crystallographic Data for this compound-RNA Aptamer Complex

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 2.80 Å |

| R-Value Free | 0.282 |

| R-Value Work | 0.261 |

| PDB ID | 1F1T |

Data sourced from the RCSB Protein Data Bank. rcsb.org

The molecular recognition of TMR by RNA aptamers is a highly specific process driven by a combination of shape complementarity and non-covalent interactions. The aptamer effectively encapsulates the TMR molecule within a pre-organized or induced-fit binding pocket. rcsb.org

The binding of TMR is characterized by extensive stacking interactions between the planar xanthene ring system of the ligand and the aromatic bases of the RNA. semanticscholar.org In the malachite green aptamer complex, the TMR is sandwiched between stacked nucleotides arranged in pairs, triples, and a novel base quadruple. rcsb.org This tight packing within the binding pocket is a key determinant of ligand specificity, as it imposes strict limitations on the size and shape of molecules that can be accommodated. rcsb.org

The binding of this compound to its RNA aptamers is a thermodynamically favorable process, characterized by high affinity. Isothermal titration calorimetry (ITC) is a key technique used to determine the thermodynamic parameters of these interactions, including the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). uwaterloo.canih.gov

Studies on the malachite green aptamer have shown that it binds to TMR with a dissociation constant (Kd) of approximately 40 nM. researchgate.net This indicates a significantly higher affinity for TMR compared to its original target, malachite green (Kd ~800 nM), which is attributed to the more rigid structure of TMR. semanticscholar.orgresearchgate.net

The binding of ligands to RNA aptamers is often an enthalpy-driven process. researchgate.net This suggests that the formation of favorable non-covalent interactions, such as stacking and electrostatic interactions, is the primary contributor to the negative Gibbs free energy of binding. While the binding event may be associated with an entropic penalty due to the ordering of the ligand and the aptamer upon complex formation, this is outweighed by the favorable enthalpic contributions. researchgate.net The thermodynamic profile of TMR binding to its aptamers underscores the strength and specificity of these molecular recognition events.

The structure and dynamics of an RNA aptamer are critical factors that influence its binding affinity for this compound. The aptamer often undergoes a significant conformational change upon ligand binding, transitioning from a more flexible, unbound state to a well-defined, structured complex. nih.gov

The secondary and tertiary structure of the aptamer creates the specific binding pocket for the ligand. For example, the malachite green aptamer folds into a structure containing an asymmetric internal loop that is essential for TMR binding. rcsb.org Similarly, the TMR3 aptamer folds into a three-way junction upon binding to its ligand. ribocentre.org Mutations or alterations in these structural elements can significantly impact binding affinity.

Thermodynamics of Ligand Binding

Interaction with Protein Systems

While the interaction of this compound with RNA aptamers is well-documented, its interactions with protein systems are less extensively characterized in the provided context. However, the conjugation of TMR and its derivatives to proteins is a widely used technique in biological research, primarily for fluorescence labeling and imaging.

This compound and its reactive derivatives can be covalently attached to proteins through various bioconjugation strategies. This process is widely employed to label proteins with a fluorescent tag, enabling their detection and tracking in a variety of biological assays.

The conjugation of a fluorophore like TMR to a protein can influence its spectroscopic properties, including its absorption and emission spectra, quantum yield, and fluorescence lifetime. The local environment of the dye once attached to the protein surface can cause shifts in the emission maximum and changes in fluorescence intensity. For example, the hydrophobicity of the environment around the conjugated dye can affect its quantum yield.

Furthermore, the interaction of the dye with specific amino acid residues on the protein surface can lead to quenching or enhancement of its fluorescence. The rotational freedom of the dye can also be restricted upon conjugation, which can impact its fluorescence polarization or anisotropy. These changes in spectroscopic behavior are important considerations in the design and interpretation of experiments involving protein-TMR conjugates.

Advanced Research Applications of N,n Tetramethyl Rosamine in Chemical Science

Development of Fluorescent Probes and Indicators for Chemical Analytes

The core structure of N,N'-Tetramethyl-rosamine is readily functionalized to create fluorescent probes that signal the presence of specific chemical analytes. These probes are designed to exhibit a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a target molecule. This response is often engineered through mechanisms like photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT). nih.govchemrxiv.org

Chemo- and Photo-Sensitive Reporting Systems

Chemosensors based on the this compound framework are designed to respond to specific chemical stimuli. A common strategy involves modifying the dye to incorporate a recognition site for an analyte. The binding of the analyte to this site triggers a change in the dye's electronic structure, leading to a detectable optical signal. chemrxiv.org

One prominent strategy for creating such reporting systems is the modulation of a photoinduced electron transfer (PeT) process. chemrxiv.org For instance, researchers have developed analyte-responsive fluorescent probes based on a pyronin-pyridinium hybrid structure, which is related to the rosamine scaffold. In these systems, a self-immolative N-dealkylation process, triggered by an analyte, releases a strongly fluorescent rosamine derivative. chemrxiv.org This approach has been successfully used to detect various biomarkers, including enzymes like nitroreductase (NTR) and gasotransmitters such as hydrogen sulfide (B99878) (H₂S) and hydrogen peroxide (H₂O₂). chemrxiv.org

The pH sensitivity of rosamine derivatives has also been harnessed. A rosamine-based probe was developed that remains non-fluorescent at alkaline pH (pH 8) but exhibits a 400-fold increase in red fluorescence intensity when the environment becomes acidic (pH 3). rsc.org This "off-on" switching mechanism makes it suitable for imaging acidic organelles within cells. rsc.org Furthermore, rosamine derivatives can be immobilized on solid supports, such as silica (B1680970) gel beads, to create reusable pH sensors. acs.org

Photo-sensitive or "photocaged" systems represent another advanced application. In these systems, the fluorophore is chemically modified with a photoremovable protecting group (PPG) that quenches its fluorescence. acs.org Irradiation with light of a specific wavelength cleaves the PPG, restoring the fluorescence of the rosamine dye. This technique allows for precise spatiotemporal control over the generation of a fluorescent signal, which is highly valuable in biological imaging and materials science. acs.org

Design of Reaction-Based Fluorescent Probes

Reaction-based probes operate on an irreversible chemical reaction between the probe and the analyte, which induces a change in the probe's fluorescence. rsc.orgresearchgate.net This "turn-on" or "turn-off" mechanism often provides high selectivity and sensitivity.

A notable example is the detection of the biothiol cysteine. A fluorescent probe based on the rosamine skeleton and bearing an acrylate (B77674) group was designed for the rapid and selective detection of cysteine. nih.gov The probe works through an addition-cyclization-elimination reaction sequence that is kinetically favored for cysteine over other biological thiols like glutathione (B108866) and homocysteine. This probe demonstrated a rapid response time of under 1.5 minutes and a detection limit of 0.29 μM. nih.gov The development of such probes is crucial, as many existing methods suffer from long response times or interference from other thiols. rsc.org

The general applicability of reaction-based sensing has led to the development of a wide array of fluorescent probes for various reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS). nih.gov These species are often short-lived and play critical roles in complex biological pathways, making fluorescence-based detection an ideal monitoring method due to its high sensitivity and suitability for in vivo imaging. nih.gov

| Probe Type | Analyte | Mechanism | Key Features | Reference |

| Rosamine-Acrylate | Cysteine | Addition-cyclization-elimination | Rapid response (<1.5 min), high selectivity, 0.29 μM detection limit. | nih.gov |

| Rosamine-based pH Probe | Protons (H⁺) | pH-dependent structural change | 400-fold fluorescence enhancement from pH 8 to pH 3. | rsc.org |

| Pyronin-Pyridinium Hybrid | H₂S, H₂O₂, NTR | Analyte-triggered N-dealkylation | Releases a highly fluorescent rosamine reporter. | chemrxiv.org |

Strategies for Modulating Optical Properties in Functional Materials Design

The inherent optical properties of this compound can be systematically altered through chemical synthesis to create functional materials with tailored characteristics. Key parameters for modulation include the absorption and emission wavelengths, fluorescence quantum yield, and photostability. mdpi.comrsc.org

Tuning of Spectral Features through Structural Modifications

The absorption and emission wavelengths of this compound are highly dependent on its molecular structure. Researchers have explored several strategies to tune these spectral features, primarily by modifying the xanthene core and the peripheral substituents. researchgate.netrsc.orgresearchgate.net

One effective strategy is the substitution of the oxygen atom in the xanthene scaffold with a heavier chalcogen, such as sulfur (S) or selenium (Se). researchgate.netebi.ac.uk This modification leads to a bathochromic (red) shift in the absorption and emission spectra. Thio- and seleno-analogues of this compound exhibit absorption maxima near 570 nm and 580 nm, respectively, compared to the parent oxygen-containing compound. ebi.ac.uk Similarly, replacing the oxygen with a silicon (Si) atom can shift the absorption and emission into the far-red or near-infrared (NIR) region. acs.org For example, Si-rosamine derivatives show absorption and emission maxima around 650 nm and 664 nm, respectively. acs.org

Another approach involves altering the substituents on the pendant phenyl ring at the 9-position of the xanthene core. ebi.ac.uk The introduction of electron-donating or electron-withdrawing groups can modify the electronic distribution and energy levels of the molecule, thereby shifting the spectra. researchgate.net For instance, replacing the phenyl ring with a pyridine (B92270) group can cause a slight red-shift in Si-rosamine derivatives. acs.org

Modifications to the amine groups at the 3- and 6-positions also influence the optical properties. Incorporating the nitrogen atoms into cyclic structures, such as in azetidine (B1206935) rings, has been shown to enhance brightness and photostability. researchgate.netresearchgate.net

| Structural Modification | Effect on Spectra | Example Compound(s) | Absorption Max (λ_max) | Emission Max (λ_em) | Reference |

| O → S substitution | Red-shift | Thio-tetramethylrosamine | ~570 nm | - | ebi.ac.uk |

| O → Se substitution | Red-shift | Seleno-tetramethylrosamine | ~580 nm | - | ebi.ac.uk |

| O → Si substitution | Significant red-shift | Si-rosamine (unsubstituted phenyl) | 650 nm | 664 nm | acs.org |

| Phenyl → Pyridyl (in Si-rosamine) | Slight red-shift | Pyridine Si-rosamine | 656 nm | 670 nm | acs.org |

Engineering Quantum Yields and Photostability

The fluorescence quantum yield (Φ), a measure of a fluorophore's brightness, and its photostability are critical for practical applications. For this compound and its derivatives, these properties are often interdependent and can be engineered through rational design.

A key factor influencing quantum yield is the conformational flexibility of the dye. The 9-phenyl substituent in this compound can increase internal conversion, a non-radiative decay process that lowers the quantum yields for both fluorescence and the generation of singlet oxygen. ebi.ac.uk A successful strategy to enhance quantum yield is to increase the rotational barrier of this phenyl ring by introducing bulky ortho-substituents. For Si-rosamines, the unsubstituted phenyl derivative has a relatively low quantum yield (Φ = 0.20), but adding a single ortho-substituent, such as a methyl or hydroxyl group, is sufficient to significantly increase the quantum yield to approximately 0.50. acs.org This is attributed to the mitigation of twisted intramolecular charge transfer (TICT) states, which are a common pathway for non-radiative decay. researchgate.net

The choice of heteroatom in the xanthene core also plays a crucial role. While sulfur and selenium analogues of this compound have longer absorption wavelengths, they also exhibit higher quantum yields for the generation of singlet oxygen, making them effective photosensitizers. researchgate.netebi.ac.uk Conversely, replacing the oxygen with silicon to create Si-rosamines can lead to high fluorescence quantum yields, especially when the structure is rigidified. acs.org For example, a compact Si-pyronine lacking a 9-substituent entirely showed a surprisingly high quantum yield of 0.62. acs.org

Improving photostability is another major goal. Strategies such as replacing traditional N,N-dimethylamino groups with four-membered azetidine rings have proven effective in creating dyes with enhanced photostability and higher quantum yields. researchgate.net This structural modification is a key feature of the highly photostable Janelia Fluor (JF) dyes, which are based on rhodamine and fluorescein (B123965) scaffolds. researchgate.net

| Derivative | Key Structural Feature | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Si-rosamine (unsubstituted phenyl) | Unsubstituted 9-phenyl group | 0.20 | 115,000 | acs.org |

| Si-rosamine (ortho-methylphenyl) | Ortho-substituent on 9-phenyl | 0.51 | 114,000 | acs.org |

| Si-rosamine (ortho-hydroxylphenyl) | Ortho-substituent on 9-phenyl | 0.49 | 136,000 | acs.org |

| Si-pyronine (no 9-substituent) | No 9-substituent | 0.62 | 97,100 | acs.org |

Future Research Directions and Emerging Paradigms in N,n Tetramethyl Rosamine Chemistry

Exploration of Novel N,N'-Tetramethyl-rosamine Scaffolds and Architectures with Tailored Properties

The development of new this compound derivatives with precisely controlled properties is a major thrust in current research. This involves the strategic modification of the core xanthene structure to influence its electronic and steric characteristics.

One promising approach is the introduction of different substituents at the 3,6- and 9-positions of the rosamine scaffold. nih.gov The nature of these substituents significantly impacts the photophysical properties, including quantum yield and molar absorptivity. nih.gov For instance, replacing the oxygen atom in the xanthene core with heavier chalcogens like sulfur or selenium has been shown to induce a red-shift in absorption and promote intersystem crossing, a critical process for applications in photodynamic therapy. researchgate.netchemrxiv.org The synthesis of rosamine analogues with cyclic amine substituents has also been explored, revealing that the ring size of these amines can modulate the fluorescence properties in a pH-dependent manner. researchgate.net

Furthermore, the creation of hybrid structures by fusing the rosamine core with other fluorophores, such as coumarins or cyanines, presents an exciting avenue for developing dyes with unique spectral properties and functionalities. chemrxiv.orgacs.org These hybrid dyes can exhibit complex photophysical behaviors like Förster Resonance Energy Transfer (FRET) or through-bond energy transfer (TBET), enabling their use as ratiometric probes. chemrxiv.org The synthesis of such novel scaffolds often relies on modern synthetic methodologies, including microwave-assisted reactions and palladium-catalyzed cross-coupling reactions, which offer efficient and versatile routes to a diverse range of rosamine derivatives. researchgate.netresearchgate.net

Table 1: Examples of Novel Rosamine Scaffolds and their Properties

| Scaffold Modification | Key Feature | Resulting Property | Potential Application | Reference |

| Chalcogen Substitution (S, Se) | Heavier heteroatom in the xanthene core | Red-shifted absorption, enhanced intersystem crossing | Photodynamic therapy | researchgate.netchemrxiv.org |

| Cyclic Amine Substituents | Varying ring size of amines at 3,6-positions | pH-dependent fluorescence modulation | pH sensors | researchgate.net |

| Coumarin-Pyronin Hybrids | Fused fluorophore systems | Unique spectral features, potential for FRET/TBET | Ratiometric probes, biosensing | chemrxiv.org |

| Cyanine-Rosamine Fusions | Extended conjugated system | Long-wavelength absorption and emission | In vivo imaging | acs.org |

Integration with Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding

A thorough understanding of the fundamental photophysical processes governing the behavior of this compound dyes is crucial for their rational design and optimization. Advanced spectroscopic techniques are indispensable tools for unraveling these complex mechanisms.

Time-resolved spectroscopy, for example, allows for the direct observation of excited-state dynamics on ultrafast timescales. numberanalytics.com This can provide invaluable information on processes such as intramolecular charge transfer (ICT), twisted intramolecular charge transfer (TICT), and intersystem crossing, all of which significantly influence the fluorescence quantum yield and lifetime of rosamine dyes. nih.govchemrxiv.org By studying how these dynamics are affected by solvent polarity and viscosity, researchers can gain a deeper understanding of the dye's interaction with its environment.

Multidimensional NMR spectroscopy is another powerful technique for elucidating the three-dimensional structure of rosamine-based systems, including their complexes with biological macromolecules. numberanalytics.comnih.gov This is particularly relevant for understanding the molecular recognition principles that govern the binding of rosamine probes to their targets. nih.gov Furthermore, techniques like surface-enhanced Raman spectroscopy (SERS) can provide detailed vibrational information about rosamine molecules adsorbed on surfaces, which is critical for applications in sensing and materials science. numberanalytics.com The insights gained from these advanced spectroscopic studies are essential for establishing clear structure-property relationships. researchgate.net

Computational Design and Predictive Modeling for Optimized Photophysical Performance

In recent years, computational chemistry has emerged as a powerful partner to experimental synthesis and spectroscopy in the development of new functional dyes. researchgate.net Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are now routinely used to predict the electronic structure and photophysical properties of this compound derivatives before they are synthesized in the lab. researchgate.net These methods can accurately forecast absorption and emission wavelengths, as well as provide insights into the nature of the electronic transitions involved. researchgate.net

Predictive modeling, employing machine learning algorithms and quantitative structure-activity relationship (QSAR) studies, is also becoming increasingly important. nih.govresearchgate.net By training models on existing datasets of rosamine dyes with known properties, it is possible to predict the photophysical performance of new, unsynthesized molecules. nih.gov This in silico screening approach can significantly accelerate the discovery of dyes with optimized characteristics, such as high brightness (a product of the extinction coefficient and quantum yield) and photostability. acs.orgescholarship.org

Computational tools are also invaluable for understanding the intricate interplay between molecular structure and function. For instance, molecular dynamics simulations can be used to study the conformational flexibility of rosamine dyes and how this affects their photophysical properties and interactions with their environment. nih.gov This predictive power allows for a more rational and efficient design process, guiding synthetic chemists toward the most promising molecular architectures.

Unexplored Chemical Reactivity and Transformation Pathways of Rosamine Dyes

While the photophysical properties of rosamine dyes have been extensively studied, their chemical reactivity and potential for undergoing novel transformations remain a relatively unexplored frontier. Understanding these aspects could open up new avenues for their application, for example, as reactive probes or in the development of new synthetic methodologies.

The xanthene core of rosamine dyes possesses several sites that could be susceptible to chemical modification under specific conditions. For example, the reactivity of the meso-position and the aromatic rings towards various reagents could be systematically investigated. Recent work has shown that catechol-derived rosamine dyes exhibit reactivity towards biogenic amines, suggesting their potential as chemical sensors. mdpi.com The development of photoactivatable or "caged" rosamine derivatives, which release a fluorescent molecule upon irradiation with light of a specific wavelength, is another area of active research. acs.orgepfl.ch

Furthermore, exploring the degradation pathways of rosamine dyes under various conditions (e.g., exposure to light, oxidizing or reducing agents) is crucial for understanding and improving their photostability, a key parameter for many applications. acs.org A deeper understanding of the chemical transformations that rosamine dyes can undergo will not only expand their utility but also provide new tools for synthetic chemists.

Synergistic Research at the Interface of Synthetic Chemistry, Spectroscopy, and Molecular Recognition Principles

The future of this compound chemistry lies in a highly interdisciplinary approach that seamlessly integrates synthetic chemistry, advanced spectroscopy, and the principles of molecular recognition. nih.govacs.orgumontpellier.frrsc.org The design and synthesis of novel rosamine-based probes and materials will be increasingly guided by a deep understanding of their interactions with specific targets, be they biological macromolecules, metal ions, or other small molecules. requimte.ptcsic.es

This synergistic approach is exemplified by the development of fluorogenic probes that exhibit a change in their fluorescence properties upon binding to a specific analyte. chemrxiv.org The design of such probes requires a careful consideration of the molecular recognition event, the resulting structural and electronic changes in the rosamine scaffold, and the corresponding spectroscopic signature. For instance, the interaction of a rosamine derivative with a protein can be studied using a combination of NMR spectroscopy to determine the binding site and fluorescence spectroscopy to quantify the binding affinity and changes in photophysical properties. nih.govcsic.es

By combining the power of rational design and synthesis with the detailed insights from advanced spectroscopic techniques and a fundamental understanding of molecular interactions, researchers will be able to create highly sophisticated this compound-based systems with unprecedented functionality and performance for a wide range of applications in chemistry, biology, and materials science. acs.org

Q & A

Q. How can researchers synthesize and characterize N,N'-Tetramethyl-rosamine with high purity?

Methodological Answer: Synthesis typically involves alkylation of rosamine precursors using methylating agents (e.g., methyl iodide) under controlled pH and temperature. Key steps include:

- Reaction Optimization : Use stoichiometric excess of methylating agents in anhydrous solvents (e.g., dichloromethane) to ensure complete substitution .

- Purification : Employ fractional distillation or preparative HPLC, guided by CAS Registry data (e.g., molecular weight: 172.31 g/mol, CAS 111-18-2) .

- Characterization : Validate purity via GC-MS/MS (for volatile intermediates) and NMR spectroscopy (¹H/¹³C for structural confirmation). Cross-reference spectral data with PubChem or EPA DSSTox entries to resolve ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability depends on environmental factors:

- Temperature : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via LC-HRMS, focusing on nitrosamine byproducts (e.g., NDMA) using EPA Method 521 .

- Light Exposure : Store samples in amber vials under UV/visible light and analyze photodegradation products. Compare results to NIST reference data for analogous tetramethylated diamines .

- pH Sensitivity : Test stability in buffers (pH 3–9) to identify conditions favoring hydrolysis or nitrosation. Use kinetic modeling to predict shelf life .

Q. How do researchers assess the acute toxicity of this compound?

Methodological Answer: Adopt OECD Guideline 423 for acute oral toxicity:

- In Vivo Testing : Administer graded doses (e.g., 50–300 mg/kg) to rodent models. Monitor mortality, organ weight changes, and histopathology. Compare toxicity levels to structurally similar compounds (e.g., Hexamethylenediamine: moderate toxicity; N,N-Dimethylaminopropylamine: low toxicity) .

- In Silico Prediction : Use QSAR models (e.g., EPA TEST) to estimate LD50 and prioritize experimental doses. Validate predictions against PubChem toxicity classifications .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the potential for this compound to form nitrosamines under process conditions?

Methodological Answer: Follow ICH M7(R2) guidelines for mutagenic impurity risk assessment:

- Forced Degradation : Expose the compound to nitrosating agents (e.g., nitrous acid) at varying concentrations, temperatures, and pH. Quantify N-nitrosamine formation via GC-MS/MS with a detection limit ≤10 ppm .

- Reaction Pathway Modeling : Use computational tools (e.g., DFT calculations) to predict activation energies for nitrosation. Correlate with experimental data from ranitidine case studies, where tertiary amines form NDMA via acid-catalyzed pathways .

- Mitigation Strategies : Introduce scavengers (e.g., ascorbic acid) during synthesis and quantify their efficacy using kinetic rate constants .

Q. How can discrepancies in reported toxicity data for this compound be resolved?

Methodological Answer: Address inconsistencies through:

- Meta-Analysis : Aggregate data from multiple sources (e.g., EPA DSSTox, PubChem) and apply statistical weighting to account for study design biases. For example, reconcile high toxicity reports in with lower values in analogous compounds by normalizing for molecular weight and bioavailability .

- Mechanistic Studies : Use in vitro assays (e.g., Ames test, micronucleus assay) to differentiate genotoxic vs. non-genotoxic effects. Compare results to regulatory thresholds (e.g., EMA’s acceptable intake limits for nitrosamines: 0.03–0.15 μg/day) .

Q. What analytical challenges arise in detecting trace this compound impurities in complex matrices?

Methodological Answer: Key challenges include:

- Matrix Interference : Develop selective extraction methods (e.g., SPE with C18 cartridges) for pharmaceutical or environmental samples. Validate recovery rates using spiked controls .

- Sensitivity Limits : Employ HRAM-MS (Orbitrap) to achieve sub-ppb detection. Calibrate against NIST-certified reference materials for accuracy .

- Standard Availability : If commercial standards are unavailable, synthesize isotopically labeled analogs (e.g., ¹⁵N-labeled) for use as internal standards. Justify synthetic routes using EMA’s case-by-case criteria .

Q. How should risk assessments for this compound in drug development be structured?

Methodological Answer: Adopt a tiered approach:

- Step 1 (Hazard Identification) : Review structural alerts (e.g., tertiary amines prone to nitrosation) using EMA/FDA guidance. Cross-reference with databases like ChemIDplus for historical safety data .

- Step 2 (Exposure Assessment) : Model worst-case scenarios (e.g., daily intake in pharmaceuticals) using physiologically based pharmacokinetic (PBPK) simulations. Incorporate data from ranitidine contamination studies to refine assumptions .

- Step 3 (Risk Characterization) : Calculate margin of safety (MOS) by comparing estimated exposure to acceptable limits. Submit justification to regulators via the FDA GSRS or EMA’s centralized procedure .

Retrosynthesis Analysis